Stereochemical Impact on Biological Activity: (R)- vs. (S)-Enantiomers in Piperidine Sulfonamides
The (R)-configuration at the 3-position of the piperidine ring is essential for activity in this chemotype. In patent WO2008079284A1, which discloses structurally related 1-cyclopropanesulfonyl-piperidine CCR5 antagonists, the active intermediates are exclusively depicted with (R)-stereochemistry at the 4-position amine-bearing carbon [1]. While direct IC50 data for the 3-amine analog are not publicly disclosed, the stereochemical imperative is consistent across this scaffold class. The racemic mixture (1-(cyclopropanesulfonyl)piperidin-3-amine, CAS 1342733-83-8) is therefore an unsuitable substitute for SAR studies as it contains 50% of the inactive (S)-enantiomer.
| Evidence Dimension | Stereochemical purity requirement |
|---|---|
| Target Compound Data | 100% (R)-enantiomer |
| Comparator Or Baseline | Racemate (CAS 1342733-83-8): 50% (R), 50% (S) |
| Quantified Difference | 50% reduction in active enantiomer content |
| Conditions | Stereochemistry inferred from CCR5 antagonist patent series |
Why This Matters
Procuring the (R)-enantiomer ensures experimental consistency and avoids confounding SAR data from an inactive enantiomer.
- [1] Schering Corporation. WO2008079284A1. Process for preparing CCR-5 receptor antagonists utilizing 4-substituted 1-cyclopropane-sulfonyl-piperidinyl compounds. Google Patents. View Source
